4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the methoxymethyl and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes steps such as condensation, cyclization, and functional group transformations, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the methoxymethyl group, which may affect its solubility and reactivity.
1-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid: Lacks the amino group, which may reduce its potential for hydrogen bonding and bioactivity.
4-Amino-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, potentially altering its chemical properties and reactivity.
Uniqueness: 4-Amino-1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the amino and methoxymethyl groups, which can enhance its chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-amino-1-(methoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-9-2-4(7)5(8-9)6(10)11/h2H,3,7H2,1H3,(H,10,11) |
InChI Key |
JDRLZJKQDAUMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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